4-Methoxy-3,5-dinitrobenzoic acid chemical properties
4-Methoxy-3,5-dinitrobenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-3,5-dinitrobenzoic Acid
Section 1: Introduction
4-Methoxy-3,5-dinitrobenzoic acid (CAS No: 85365-92-0) is a highly functionalized aromatic compound of significant interest to researchers in synthetic organic chemistry and materials science.[1] Its structure, featuring a benzoic acid core simultaneously influenced by a potent electron-donating methoxy group and two powerful electron-withdrawing nitro groups, presents a unique electronic and reactive profile. The methoxy group at the C4 position, and the nitro groups at the C3 and C5 positions, create a molecule with a specific symmetry and predictable reactivity, making it a valuable building block for more complex molecular architectures.
This guide provides a comprehensive analysis of the synthesis, properties, spectroscopic signature, and reactivity of 4-Methoxy-3,5-dinitrobenzoic acid, offering field-proven insights for its effective utilization in a research and development setting.
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 4-Methoxy-3,5-dinitrobenzoic acid is most logically achieved through the electrophilic aromatic substitution (nitration) of 4-methoxybenzoic acid (also known as p-anisic acid). The strategic placement of the starting functional groups makes this transformation highly efficient and regioselective.
Causality of Experimental Design:
The choice of 4-methoxybenzoic acid as the precursor is deliberate.[2] In electrophilic aromatic substitution, the existing substituents on the benzene ring govern the position of incoming electrophiles.
-
Methoxy Group (-OCH₃): This is a strong activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group, withdrawing electron density from the ring.
Crucially, the meta positions relative to the carboxylic acid group are the same as the ortho positions relative to the methoxy group (C3 and C5). This synergistic directing effect ensures that the incoming nitro groups are overwhelmingly directed to the desired positions, minimizing the formation of other isomers. The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).
Caption: Synthesis workflow for 4-Methoxy-3,5-dinitrobenzoic acid.
Experimental Protocol: Nitration of 4-Methoxybenzoic Acid
This protocol is adapted from standard procedures for the nitration of benzoic acid derivatives.[3][4]
Materials and Reagents:
-
4-Methoxybenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Deionized water
-
Ice
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add 15 mL of concentrated nitric acid. Cool the beaker in an ice bath. Slowly and with caution, add 15 mL of concentrated sulfuric acid to the nitric acid while swirling. This mixing process is highly exothermic and should be performed slowly in a fume hood.[3] Keep the resulting nitrating mixture in the ice bath until needed.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 g of 4-methoxybenzoic acid in 40 mL of concentrated sulfuric acid. Stir the mixture until the solid is fully dissolved. Cool this flask in an ice bath to a temperature between 0 and 5 °C.
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Nitration Reaction: While vigorously stirring the chilled 4-methoxybenzoic acid solution, slowly add the cold nitrating mixture dropwise using a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions. The addition should take approximately 30-45 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice (~200 g) in a large beaker. The crude product will precipitate as a pale yellow solid.[3]
-
Purification:
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with several portions of cold deionized water to remove any residual acid.[3]
-
Purify the crude solid by recrystallization. Dissolve the product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Section 3: Physicochemical and Computational Properties
The key physical, chemical, and computationally predicted properties of 4-Methoxy-3,5-dinitrobenzoic acid are summarized below. These data are essential for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Reference |
| IUPAC Name | 4-Methoxy-3,5-dinitrobenzoic acid | |
| CAS Number | 85365-92-0 | [1] |
| Molecular Formula | C₈H₆N₂O₇ | [1] |
| Molecular Weight | 242.14 g/mol | [1] |
| Appearance | Predicted to be a pale yellow solid | [5] |
| Melting Point | Not experimentally reported, but expected to be high (>160 °C) based on analogues like 4-methyl-3,5-dinitrobenzoic acid (155-158 °C) | [6] |
| Solubility | Predicted to be soluble in polar organic solvents like methanol and ethanol. | [7] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Topological Polar Surface Area | 132.81 Ų | [1] |
| LogP (Octanol/Water) | 1.2098 | [1] |
Section 4: Spectroscopic Profile for Structural Elucidation
While experimental spectra for this specific molecule are not widely published, a definitive structural confirmation can be achieved by a combination of spectroscopic techniques. The expected data, based on its structure and analysis of similar compounds, are detailed below.[8]
Caption: Correlation between structure and key expected spectroscopic signals.
| Technique | Predicted Data & Justification |
| ¹H NMR | ~11-13 ppm (s, 1H, broad): Carboxylic acid proton, deshielded and often broad due to hydrogen bonding.[9] ~8.8-9.2 ppm (s, 2H): Aromatic protons at C2 and C6. They are chemically equivalent due to symmetry, resulting in a singlet. The strong electron-withdrawing effects of the adjacent nitro groups and the carboxylic acid cause a significant downfield shift. ~4.0 ppm (s, 3H): Methoxy group protons, appearing as a sharp singlet in a typical region for aryl methyl ethers.[10][11] |
| ¹³C NMR | ~165 ppm: Carboxylic acid carbonyl carbon. ~150 ppm: Aromatic carbon attached to the methoxy group (C4). ~148 ppm: Aromatic carbons attached to the nitro groups (C3, C5). ~135 ppm: Aromatic carbon attached to the carboxylic acid group (C1). ~115 ppm: Aromatic carbons bearing a proton (C2, C6). ~58 ppm: Methoxy carbon (-OCH₃). |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.[12] ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[12] ~1550 cm⁻¹ (strong): Asymmetric N-O stretch of the nitro groups. ~1350 cm⁻¹ (strong): Symmetric N-O stretch of the nitro groups. ~1280 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether. |
| Mass Spec. | m/z 242 (M⁺): Molecular ion peak. Fragmentation Pattern: Expect to see characteristic losses, such as m/z 225 (loss of -OH), m/z 197 (loss of -NO₂), and m/z 196 (loss of -NO₂ and -H). |
Section 5: Reactivity and Synthetic Potential
The reactivity of 4-Methoxy-3,5-dinitrobenzoic acid is dominated by its three functional groups.
-
Aromatic Ring: The presence of two powerful electron-withdrawing nitro groups and a carboxylic acid group renders the aromatic ring extremely electron-deficient. Consequently, it is highly deactivated towards further electrophilic aromatic substitution.
-
Carboxylic Acid Group: The -COOH group can undergo standard transformations. It can be converted to an ester via Fischer esterification, to an acid chloride using reagents like thionyl chloride (SOCl₂), or to an amide. These transformations open pathways to a variety of derivatives.
-
Nitro Groups: The most significant synthetic potential lies in the reduction of the two nitro groups. Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using SnCl₂/HCl) can convert the dinitro compound into 3,5-diamino-4-methoxybenzoic acid . This resulting diamino-functionalized monomer is a highly valuable precursor for the synthesis of specialty polymers, such as polyamides and polyimides, with tailored thermal and electronic properties.
Section 6: Safety and Handling Protocols
No specific safety data sheet is available for 4-Methoxy-3,5-dinitrobenzoic acid. The following information is extrapolated from safety data for structurally similar polynitro aromatic compounds like 3,5-dinitrobenzoic acid.[13][14]
Anticipated Hazards: This compound should be handled as a hazardous substance. It may be explosive when heated or subjected to shock, a common trait for polynitro aromatics.[15]
| GHS Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [13][16] |
| H315 | Causes skin irritation | [13][16] |
| H319 | Causes serious eye irritation | [13][16] |
| H335 | May cause respiratory irritation | [13][16] |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated chemical fume hood to avoid inhalation of dust.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7][13]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][17]
Section 7: Conclusion
4-Methoxy-3,5-dinitrobenzoic acid is a specialized chemical intermediate whose structure is primed for specific synthetic applications. Its synthesis is a classic example of synergistic directing effects in electrophilic aromatic substitution. While its aromatic ring is deactivated, the reactivity of its carboxylic acid and, most importantly, its nitro groups makes it a potent precursor for diamino monomers and other functionalized molecules. A thorough understanding of its predicted spectroscopic properties is critical for its unambiguous identification, and adherence to strict safety protocols based on analogous compounds is paramount for its handling.
Section 8: References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66640, 4-Methoxy-3-nitrobenzoic acid. Retrieved from [Link]
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Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid. Retrieved from
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160490056. Retrieved from [Link]
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Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Retrieved from
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SpectraBase. (n.d.). 4-Methoxy benzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
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Chakravarti, S. N., Ganapati, K., & Aravamudhachari, S. (1936). 28. Nitration of m-Methoxycinnamic Acid. Journal of the Chemical Society (Resumed), 171.
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PrepChem.com. (n.d.). Synthesis of 4-Methoxy-3,5-dihydroxybenzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. Retrieved from [Link]
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NIST. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid - Mass spectrum (electron ionization). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Methoxy-3,5-dihydroxybenzoic acid (CAS 4319-02-2). Retrieved from [Link]
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NIST. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid - IR Spectrum. Retrieved from [Link]
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Loba Chemie. (2025, March 27). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from [Link]
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Synthink. (n.d.). 4-Amino-2-ethoxy-3,5-dinitrobenzoic Acid. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-Dinitrobenzoic acid, ispropyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]
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